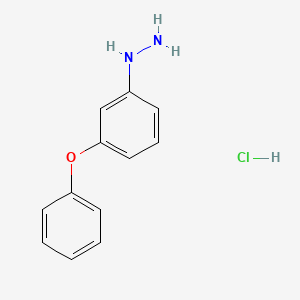

(3-Phenoxyphenyl)hydrazine hydrochloride

描述

Historical Context and Evolution of Hydrazine (B178648) Derivatives in Synthetic Chemistry

The journey of hydrazine derivatives in chemistry began in 1875 with the serendipitous synthesis of phenylhydrazine (B124118) by Hermann Emil Fischer. princeton.edu This discovery was monumental, as phenylhydrazine was the first hydrazine compound identified, even preceding the isolation of free hydrazine itself by Theodor Curtius in 1887. princeton.edu Fischer's work with phenylhydrazine was pivotal in his research on sugars, where it was used to form osazones, which are crystalline derivatives that allowed for the differentiation and characterization of various monosaccharides. wikipedia.org

In the early 20th century, the utility of hydrazine derivatives expanded significantly with the development of the Wolff–Kishner reduction. This reaction remains a fundamental method for the deoxygenation of aldehydes and ketones to their corresponding alkanes, showcasing the powerful reducing properties of hydrazines.

The mid-20th century marked a new era for hydrazine chemistry as these compounds became recognized as essential precursors for the synthesis of heterocyclic compounds. Their ability to react with various functional groups to form stable rings has been exploited to create a vast library of molecules such as pyrazoles, triazoles, and pyridazines. wisdomlib.orgnbinno.com These heterocyclic scaffolds are central to the development of pharmaceuticals and agrochemicals. nbinno.comwiley.com The evolution of synthetic methodologies, from classical condensation reactions to modern catalytic processes, has continually broadened the scope and applicability of hydrazine derivatives, cementing their role as indispensable tools in organic synthesis. slideshare.netorganic-chemistry.org

Significance of (3-Phenoxyphenyl)hydrazine (B11952) Hydrochloride as a Chemical Probe and Synthetic Precursor

(3-Phenoxyphenyl)hydrazine hydrochloride stands out as a valuable intermediate in modern organic synthesis and pharmaceutical research. chemimpex.com Its unique molecular architecture, featuring a hydrazine moiety attached to a phenoxyphenyl scaffold, provides a versatile platform for constructing more complex bioactive molecules. chemimpex.com

As a synthetic precursor, its primary role is in the development of novel therapeutic agents, particularly in the synthesis of anti-cancer compounds. chemimpex.com The hydrazine functional group readily undergoes condensation reactions with carbonyl compounds to form hydrazones, which are key intermediates in the synthesis of various heterocyclic systems. wikipedia.orgchemimpex.com The presence of the phenoxy and phenyl groups influences the compound's reactivity and imparts specific physicochemical properties to the resulting molecules, which can be crucial for their biological activity. chemimpex.com

Beyond its role as a building block, the broader class of hydrazine derivatives is gaining prominence as chemical probes for activity-based protein profiling (ABPP). biorxiv.orgnih.gov These probes are designed to covalently bind to and identify specific types of enzymes, particularly those that utilize electrophilic cofactors. nih.gov While research on this compound specifically as a probe is an emerging area, its structural features are analogous to other hydrazine probes that have successfully targeted and profiled various enzyme classes. biorxiv.org This suggests its potential for use in biochemical research to study enzyme mechanisms and identify new therapeutic targets. chemimpex.com

Below is a table summarizing the properties of this compound.

| Property | Value |

| CAS Number | 109221-90-1 |

| Molecular Formula | C₁₂H₁₂N₂O·HCl chemimpex.com |

| Molecular Weight | 236.7 g/mol chemimpex.com |

| Appearance | Brown solid chemimpex.com |

| IUPAC Name | 1-(3-phenoxyphenyl)hydrazine hydrochloride sigmaaldrich.com |

| Storage Conditions | 2-8°C, under an inert atmosphere sigmaaldrich.com |

This table is interactive. You can sort the data by clicking on the column headers.

The following table details some of the applications of this compound as a synthetic precursor.

| Application Area | Description |

| Pharmaceutical Development | Serves as a key intermediate in the synthesis of various pharmaceuticals, with a notable focus on the development of novel anti-cancer agents. chemimpex.com |

| Agrochemical Formulation | Used in the creation of agrochemicals, including certain types of pesticides and herbicides, where the hydrazine functionality is crucial for the final product's activity. chemimpex.com |

| Heterocyclic Synthesis | Acts as a precursor for forming diverse heterocyclic compounds through reactions like hydrazone formation followed by cyclization. wisdomlib.orgchemimpex.com |

| Material Science | Explored for its potential in developing advanced materials and polymers; it can act as a curing agent for epoxy resins, enhancing mechanical properties. chemimpex.com |

This table is interactive. You can sort the data by clicking on the column headers.

Scope and Research Trajectories

The future research landscape for this compound is promising, with trajectories extending across multiple scientific disciplines. Its established utility as a synthetic intermediate ensures its continued relevance in drug discovery and development. A primary focus will likely remain on leveraging its structure to design and synthesize novel therapeutic agents with enhanced efficacy and target specificity. chemimpex.com

In the realm of material science, the unique properties imparted by the phenoxyphenyl group suggest potential for creating new polymers and advanced materials. chemimpex.com Its ability to form stable complexes with metal ions also opens avenues for its application in coordination chemistry and catalysis. chemimpex.com

Furthermore, the exploration of hydrazine derivatives as chemical probes is a rapidly advancing field. biorxiv.orgnih.gov Future research may focus on developing this compound and its analogues into specialized probes for studying specific enzyme families. This could provide invaluable insights into metabolic pathways and disease mechanisms, potentially uncovering new therapeutic targets. chemimpex.com The stability and reactivity of this compound make it an attractive candidate for researchers aiming to innovate in both drug design and material science, pushing the boundaries of chemical research and development. chemimpex.com

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(3-phenoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGHYEJXROPEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109221-90-1 | |

| Record name | 109221-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Methodological Advancements in the Synthesis of (3-Phenoxyphenyl)hydrazine (B11952) Hydrochloride

The traditional synthesis of aryl hydrazines, such as (3-Phenoxyphenyl)hydrazine, typically involves a two-step process: the diazotization of an aromatic amine followed by a reduction step. orgsyn.org For (3-Phenoxyphenyl)hydrazine, the precursor would be 3-phenoxyaniline. This amine is treated with a diazotizing agent, like sodium nitrite in the presence of a strong acid, to form a diazonium salt. This intermediate is then reduced, commonly with agents like sodium sulfite, to yield the corresponding hydrazine (B178648). orgsyn.org Modern synthetic chemistry has focused on optimizing this process through catalytic approaches and the application of green chemistry principles to improve efficiency, safety, and sustainability.

The optimization of hydrazine synthesis often targets the reduction step of the diazonium salt. While classical methods are effective, research into catalytic systems aims to enhance yield, reduce reaction times, and minimize waste.

Catalytic Transfer Hydrogenation: A notable advancement in the synthesis of hydrazines from related compounds (like azo compounds) is the use of catalytic transfer hydrogenation. Systems such as iron in the presence of calcium chloride (Fe/CaCl2) have proven effective for the reductive cleavage of azo compounds to yield hydrazines. organic-chemistry.org This method is valued for its compatibility with various sensitive functional groups, including halides and esters, which is relevant to the structure of (3-Phenoxyphenyl)hydrazine. organic-chemistry.org Another approach involves using catalysts like cobalt chloride for the borylative reduction of azobenzenes to provide hydrazobenzenes, which are precursors to hydrazines. organic-chemistry.org

Continuous Flow Synthesis: To address safety concerns and improve efficiency, especially in the diazotization step, continuous flow synthesis has been explored for phenylhydrazine (B124118) and its derivatives. patsnap.com This methodology integrates diazotization, reduction, and acidolysis into a single, continuous process within an integral reactor. patsnap.com This approach significantly reduces the total reaction time to under 20 minutes and mitigates the risks associated with the accumulation of unstable diazonium intermediates, a problem inherent in batch processes. patsnap.com

Below is a table summarizing catalytic systems applicable to hydrazine synthesis.

| Catalyst System | Reactant Type | Key Advantages |

| Iron/Calcium Chloride (Fe/CaCl2) | Azo Compounds | High yield, compatible with sensitive functional groups. organic-chemistry.org |

| Nickel with NH3BH3 | Azoarenes | High turnover frequency at room temperature. organic-chemistry.org |

| Cobalt Chloride with Pinacolborane | Azobenzenes | Good functional group compatibility, scalable. organic-chemistry.org |

| Iron-based Catalysts (wFexFeOyFe2O3zH2O) | Aromatic Nitro Compounds | Catalyst can be recycled and reused. google.com |

Green chemistry principles are increasingly being integrated into pharmaceutical and chemical manufacturing to reduce environmental impact. jddhs.commdpi.com These principles focus on waste reduction, the use of less hazardous substances, and energy efficiency. jddhs.com

Solvent Selection and Solvent-Free Reactions: A key aspect of green synthesis is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. mdpi.comresearchgate.net For reactions like the dehydrogenation of hydrazo compounds to azo compounds (a related reaction), using basic alumina or KF/alumina under solvent-free conditions has been shown to produce excellent yields. organic-chemistry.org The use of supercritical carbon dioxide (scCO2) is another green alternative to traditional organic solvents, as it is non-toxic and non-flammable. mdpi.com

Energy Efficiency: Techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption. mdpi.com This method promotes efficient heating, leading to faster and more selective chemical transformations, which can be applied to various steps in the synthesis of hydrazine derivatives. mdpi.com

Waste Minimization: Continuous flow processes, as mentioned earlier, not only improve safety but also contribute to waste reduction by optimizing reaction conditions and minimizing byproduct formation. patsnap.comacsgcipr.org Furthermore, developing recyclable catalysts, such as certain iron-based formulations for reduction reactions, aligns with the green chemistry goal of minimizing waste and improving resource efficiency. google.com

Reactivity Profiles and Derived Chemical Transformations

The hydrazine functional group in (3-Phenoxyphenyl)hydrazine hydrochloride is highly reactive and serves as a versatile building block in organic synthesis. It readily participates in reactions to form azo compounds and hydrazones and is a key component in constructing various heterocyclic systems through cyclization and condensation reactions. myskinrecipes.com

Azo Compounds: Azo compounds, characterized by the R-N=N-R' functional group, can be synthesized from hydrazine derivatives through oxidation. organic-chemistry.organjs.edu.iq A variety of metal-free, efficient oxidation methods have been developed using environmentally friendly oxidants like trichloroisocyanuric acid (TCCA). organic-chemistry.orguobasrah.edu.iq These reactions are often operationally simple and proceed under mild conditions, making them suitable for a broad range of hydrazine substrates. organic-chemistry.org

Hydrazone Derivatives: Hydrazones are formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. researchgate.netlibretexts.orglibretexts.org This reaction is a fundamental transformation in organic chemistry. libretexts.orglibretexts.org The process involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. This reaction is highly efficient and is used to prepare a wide array of hydrazone derivatives, which are themselves important intermediates in further synthetic steps, such as the Wolff-Kishner reduction. libretexts.orglibretexts.org Catalytic methods, including the use of ferric chloride hexahydrate, can facilitate the synthesis of hydrazones from various precursors. organic-chemistry.org

The bifunctional nature of hydrazines makes them ideal substrates for cyclization and condensation reactions to form heterocyclic compounds. A condensation reaction involves two molecules combining to form a single, larger molecule, often with the elimination of a small molecule like water. libretexts.org

Pyrazole Synthesis: One of the most common applications of aryl hydrazines is in the synthesis of pyrazole rings. This is typically achieved by reacting the hydrazine with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds via condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole.

Pyrido[3,2-c]cinnoline Formation: More complex heterocyclic systems can also be accessed. For instance, arylhydrazonopropanals can undergo condensation with active methylene nitriles. Depending on the reaction conditions and the specific substituents on the aryl hydrazine, this can lead to various products, including, in some cases, novel 6π-electrocyclization pathways to form fused ring systems like pyrido[3,2-c]cinnolines. nih.gov

The table below illustrates the types of reactions this compound is expected to undergo.

| Reaction Type | Reactant Partner | Resulting Compound Class |

| Oxidation | Oxidizing Agent (e.g., TCCA) | Azo Compound organic-chemistry.org |

| Condensation | Aldehyde or Ketone | Hydrazone researchgate.netlibretexts.org |

| Condensation/Cyclization | 1,3-Dicarbonyl Compound | Pyrazole |

| Condensation/Cyclization | Active Methylene Reagent | Substituted Nicotinates or Fused Heterocycles nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Intermediate in Bioactive Molecule Synthesis

The primary application of (3-phenoxyphenyl)hydrazine (B11952) hydrochloride in pharmaceutical development is its function as a key intermediate. chemimpex.com The reactivity of its hydrazine (B178648) moiety allows for the construction of various heterocyclic systems and other complex organic molecules that are often found at the core of therapeutic agents. The hydrazine group readily undergoes condensation reactions with carbonyl compounds (ketones and aldehydes) to form hydrazones, which can then be cyclized to generate important scaffolds like pyrazoles, indoles, and triazines. nih.gov

This synthetic versatility has enabled its use in developing compounds for diverse therapeutic areas. For instance, hydrazine derivatives incorporating a phenoxyphenyl structure have been investigated for the synthesis of novel analgesic agents. nih.govresearchgate.net Studies have also demonstrated the synthesis of 1,2,4-triazine (B1199460) derivatives from hydrazine precursors as potential antihypertensive agents. nih.gov The phenoxyphenyl portion of the molecule is also significant, as it can enhance lipophilicity and influence the compound's ability to bind to biological targets, such as kinase domains.

Rational Design and Synthesis of Therapeutic Agents

The (3-phenoxyphenyl)hydrazine scaffold is a cornerstone in the rational design of new drugs, allowing for systematic structural modifications to optimize pharmacological activity.

(3-Phenoxyphenyl)hydrazine hydrochloride and related hydrazine derivatives are crucial starting materials in the synthesis of novel anti-cancer agents. chemimpex.com The scaffold has been incorporated into various heterocyclic structures, leading to compounds with potent antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), liver (HepG2), and lung (A549) cancer cells. nih.govmdpi.commdpi.com

Structure-activity relationship (SAR) studies are central to this development process. By systematically altering the substituents on the phenoxyphenyl ring or modifying the heterocyclic system derived from the hydrazine group, researchers can fine-tune the compound's potency and selectivity. For example, in a series of s-triazine hydrazone derivatives, the nature of the substituents on the triazine ring was found to have a profound effect on antiproliferative activity. mdpi.com One derivative containing two morpholine (B109124) rings on the triazine core and a pyridine (B92270) group at the hydrazone terminus showed the highest potency against both MCF-7 and HCT-116 cell lines. mdpi.com Similarly, studies on quinazolinone hydrazine derivatives revealed that specific substitutions, such as a para-bromophenyl moiety, led to the highest growth inhibitory effect against the EBC-1 lung cancer cell line. frontiersin.org

| Compound Scaffold | Substitution | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| s-Triazine Hydrazone | Dimorpholine, Pyridine | MCF-7 (Breast) | 1.0 | mdpi.com |

| s-Triazine Hydrazone | Dimorpholine, Pyridine | HCT-116 (Colon) | 0.98 | mdpi.com |

| Benzo[a]pyrano[2,3-c]phenazine | CN, p-dimethylamino phenyl | HepG2 (Liver) | 6.71 | nih.gov |

| Quinazolinone Hydrazine | para-Bromophenyl | EBC-1 (Lung) | 18.4 | frontiersin.org |

| Quinoline Hydrazide | Quinoline, Phenylthio | SH-SY5Y (Neuroblastoma) | Significantly reduced cell viability | mdpi.com |

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders like obesity. google.comnih.gov Activation of GPR119, which is found in pancreatic β-cells, results in a glucose-dependent increase in insulin (B600854) secretion. nih.gov Chronic administration of GPR119 agonists has been shown to reduce plasma glucose levels, decrease food intake, and lower body weight in preclinical models. nih.gov

Scaffolds derived from hydrazine-containing compounds are utilized in the development of potent GPR119 modulators. google.comgoogle.com The synthesis of these modulators often involves creating complex heterocyclic systems where the core structure can be traced back to a hydrazine precursor. The goal is to design molecules that can effectively bind to and activate the GPR119 receptor, thereby offering a therapeutic benefit for conditions like diabetes, insulin resistance, and obesity. google.comnih.gov

Hydrazine derivatives are well-known for their ability to act as enzyme inhibitors, and the (3-phenoxyphenyl)hydrazine scaffold provides a foundation for designing new inhibitors with improved selectivity and potency. A prominent class of enzymes targeted by hydrazine derivatives are the monoamine oxidases (MAO-A and MAO-B). nih.gov Selective MAO-A inhibitors are used as antidepressants, while selective MAO-B inhibitors are effective in treating Parkinson's disease. nih.gov

Mechanistic studies have revealed that many hydrazine-based inhibitors act irreversibly. nih.govnih.gov They often function as mechanism-based inhibitors, where the enzyme itself catalyzes the conversion of the inhibitor into a reactive species that forms a covalent bond with the enzyme or its cofactor. nih.gov For example, arylalkylhydrazine inhibitors of human MAO A and MAO B have been shown to undergo an enzyme-catalyzed conversion to a diazene. This intermediate then reacts with molecular oxygen to form an arylalkyl radical, which subsequently alkylates the N(5) position of the enzyme's flavin (FAD) cofactor, leading to irreversible inhibition. nih.gov This covalent modification permanently inactivates the enzyme. nih.gov Similar mechanisms of irreversible inhibition have been observed for other enzymes, such as quinone-dependent amine oxidases. nih.gov

| Enzyme Target | Inhibitor Class | Mechanism of Action | Therapeutic Application | Reference |

|---|---|---|---|---|

| Monoamine Oxidase A/B (MAO-A/B) | Arylalkylhydrazines | Irreversible; Covalent alkylation of FAD cofactor | Antidepressant, Parkinson's Disease | nih.govnih.gov |

| Quinone-dependent Amine Oxidases (e.g., LOX) | Hydrazine derivatives | Irreversible; Involves equilibrium binding followed by irreversible inactivation | Research/Potential Therapeutics | nih.gov |

| Phosphoinositide 3-kinase α (PI3Kα) | Triazine/Pyrimidine derivatives with benzoyl hydrazine | Selective inhibition | Anti-cancer | nih.gov |

Structure-Based Drug Design Approaches Utilizing this compound Scaffolds

Modern drug discovery frequently employs structure-based drug design (SBDD) and computer-aided drug design (CADD) to create highly potent and selective therapeutic agents. These approaches rely on a detailed understanding of the three-dimensional structure of the biological target, such as an enzyme or receptor. The (3-phenoxyphenyl)hydrazine scaffold serves as an excellent starting point for such rational design strategies.

In one example, researchers developed selective inhibitors for phosphoinositide 3-kinase α (PI3Kα), a key target in cancer therapy. nih.gov Starting with a known pan-PI3K inhibitor, they used SBDD and CADD strategies to design a new series of inhibitors incorporating a benzoyl hydrazine moiety. nih.gov This approach led to the discovery of a compound with an IC₅₀ value of 0.14 nM for PI3Kα and significant anti-proliferative activities against several cancer cell lines. nih.gov Molecular docking studies can be used to predict how these designed molecules will fit into the active site of the target protein, allowing for the optimization of interactions to enhance binding affinity and selectivity. This rational design process is an efficient way to discover novel drug candidates with improved properties over existing treatments. nih.gov

Contributions to Materials Science and Catalysis

Exploitation in Advanced Materials Engineering

The unique structural characteristics of (3-Phenoxyphenyl)hydrazine (B11952) hydrochloride, featuring both a reactive hydrazine (B178648) functional group and a bulky, aromatic phenoxyphenyl group, suggest its potential for use in the development of advanced materials with tailored properties.

Hydrazine and its derivatives are known to act as curing agents for epoxy resins. The curing process involves the reaction of the amine groups of the hydrazine with the epoxide rings of the epoxy monomer, leading to the formation of a cross-linked polymer network. This process, known as step-growth polymerization, typically involves an initial stage of chain formation followed by the development of a three-dimensional network, a point referred to as gelation. The final properties of the cured epoxy, such as its mechanical strength and thermal stability, are highly dependent on the structure of the curing agent.

Table 1: Components in a Theoretical Epoxy Curing System

| Component | Chemical Name | Role in Polymerization |

|---|---|---|

| Epoxy Monomer | e.g., Diglycidyl ether of bisphenol A (DGEBA) | Provides the epoxide rings for cross-linking |

The structural attributes of (3-Phenoxyphenyl)hydrazine hydrochloride could be explored for the development of novel materials beyond its role as a simple curing agent. The phenoxyphenyl group, for instance, could influence properties such as solubility, processability, and the final morphology of the material. The incorporation of such a bulky and aromatic group can affect the packing of polymer chains, potentially leading to materials with unique optical or mechanical properties. However, without specific experimental data, these remain theoretical possibilities.

Role in Coordination Chemistry and Metal-Catalyzed Reactions

Hydrazine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. These complexes can, in turn, exhibit catalytic activity in various organic transformations.

Table 2: Potential Components for Metal Complex Synthesis

| Component | Example | Role |

|---|---|---|

| Metal Precursor | Palladium(II) acetate | Source of the metal center |

| Ligand | (3-Phenoxyphenyl)hydrazine | Coordinates to the metal to form the complex |

The mechanism of metal-catalyzed reactions involving hydrazine derivatives often involves the coordination of the hydrazine to the metal center, followed by subsequent steps such as oxidative addition, migratory insertion, and reductive elimination. In palladium-catalyzed cross-coupling reactions, for instance, a plausible catalytic cycle would involve the formation of a palladium-hydrazine complex, which then participates in the coupling of organic halides with various nucleophiles.

Detailed mechanistic studies for catalytic cycles involving this compound are not available. However, research on similar systems suggests that the nature of the hydrazine ligand can significantly impact the efficiency and selectivity of the catalytic process. The electronic and steric effects of the phenoxyphenyl group in (3-Phenoxyphenyl)hydrazine would likely play a role in modulating the reactivity of the metal center in a hypothetical catalytic cycle. Further research is needed to elucidate the specific mechanistic pathways for catalysts derived from this compound.

Mechanistic Investigations and Computational Chemistry

Elucidation of Reaction Mechanisms Involving (3-Phenoxyphenyl)hydrazine (B11952) Hydrochloride

Investigating the reaction mechanisms of (3-Phenoxyphenyl)hydrazine hydrochloride involves a multi-faceted approach, combining kinetic studies to understand reaction rates and pathways with spectroscopic methods to identify fleeting intermediate structures.

Kinetic analysis is fundamental to delineating the reaction pathways of this compound. Such studies focus on determining reaction rates, rate constants, and activation energies for its various transformations. The hydrazine (B178648) group is a strong nucleophile and a reducing agent, making its reactions with electrophiles and oxidizing agents primary subjects of investigation. researchgate.netmdpi.com

Common reactions of hydrazines, which are applicable to the title compound, include:

Condensation with Carbonyl Compounds: Hydrazines readily react with aldehydes and ketones to form hydrazones. mdpi.comnih.gov The kinetic profile of this reaction is often studied under various pH conditions, as it is typically acid-catalyzed. nih.gov

Oxidation/Decomposition: The decomposition of hydrazines can proceed through different pathways depending on the catalyst and conditions, yielding products like nitrogen gas, ammonia, and hydrogen. scielo.br Kinetic models for hydrazine decomposition often involve dozens of elementary reactions. mdpi.commaxapress.com

The rate of these reactions is typically monitored using techniques like UV-Vis spectroscopy or chromatography, tracking the disappearance of reactants or the appearance of products over time. This data is then used to formulate a rate law, which provides a mathematical description of the reaction's dependency on reactant concentrations. For instance, the condensation with an aldehyde might be found to be first-order with respect to both the hydrazine and the aldehyde.

Below is an interactive table representing hypothetical kinetic data for the reaction of this compound with an aldehyde, illustrating how reaction rates might change with reactant concentrations.

Hypothetical Kinetic Data for Hydrazone Formation

| Experiment | Initial [(3-Phenoxyphenyl)hydrazine HCl] (M) | Initial [Aldehyde] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.010 | 0.010 | 1.5 x 10-4 |

| 2 | 0.020 | 0.010 | 3.0 x 10-4 |

| 3 | 0.010 | 0.020 | 3.0 x 10-4 |

From such data, a rate law of the form: Rate = k[(3-Phenoxyphenyl)hydrazine HCl][Aldehyde] could be determined, and the rate constant, k, could be calculated. Studies on similar systems show that the reaction pathway can be complex, sometimes involving radical species or multiple competing steps. scielo.brresearchgate.net

Spectroscopic techniques are indispensable for identifying the transient or stable intermediates that form during a reaction, providing direct evidence for a proposed mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the structural evolution of this compound during a reaction. beilstein-journals.org For example, in a condensation reaction, the formation of a hydrazone intermediate would be confirmed by the appearance of a new signal for the C=N imine proton in the ¹H NMR spectrum and the corresponding imine carbon in the ¹³C NMR spectrum. researchgate.net Shifts in the signals of the aromatic protons and carbons can also provide insight into how the reaction affects the electronic environment of the phenoxyphenyl group. beilstein-journals.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to monitor changes in functional groups. The reaction of the hydrazine group would be indicated by the disappearance or shifting of the N-H stretching bands (typically around 3300 cm⁻¹). nih.gov The formation of a C=N bond in a hydrazone, for instance, would give rise to a new characteristic absorption band around 1640 cm⁻¹. nih.gov

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are crucial for detecting and identifying reaction intermediates and products, even those present in minute quantities. researchgate.net This is particularly useful for identifying species in complex reaction mixtures resulting from decomposition or oxidation. researchgate.net

The combined use of these spectroscopic methods allows for a detailed reconstruction of the reaction pathway, from reactants to products, through the various intermediate stages.

Computational Modeling and Quantum Chemical Analysis

Computational chemistry offers powerful predictive tools that complement experimental studies. By modeling the molecule and its reactions at a quantum mechanical level, researchers can gain insights into its intrinsic properties and reactivity that are often difficult to obtain through experiments alone. mdpi.com

Density Functional Theory (DFT) and other quantum chemical methods are widely used to predict the reactivity and selectivity of molecules like this compound. nih.gov These calculations can map the potential energy surface of a reaction, identifying the low-energy pathways and the structures of transition states. researchgate.net

Key applications include:

Mapping Reaction Pathways: By calculating the energy of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. nih.gov The step with the highest energy barrier (activation energy) is identified as the rate-determining step of the reaction. nih.gov

Predicting Regioselectivity: The molecule has several potential reaction sites. Computational models can predict where a reaction is most likely to occur. For example, in an electrophilic aromatic substitution, calculations can determine whether the attack is more favorable on the phenyl ring or the phenoxy ring, and at which position (ortho, meta, or para). This is achieved by comparing the activation energies for each possible reaction pathway. mdpi.com

The table below shows a representative example of how computational chemistry can be used to predict the selectivity of a hypothetical reaction by comparing calculated activation energies.

Predicted Reactivity Based on Calculated Activation Energies (Ea)

| Potential Reaction Site | Reaction Type | Calculated Ea (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Hydrazine N-atom | Nucleophilic attack | 12.5 | Most Favorable |

| Phenyl Ring (ortho to NHNH₂) | Electrophilic Substitution | 25.1 | Less Favorable |

| Phenoxy Ring (para to ether) | Electrophilic Substitution | 23.8 | Moderately Favorable |

These theoretical predictions provide valuable guidance for designing experiments and interpreting experimental results. mdpi.com

The three-dimensional shape and flexibility of this compound are critical to its chemical behavior. Computational methods are used to explore its conformational landscape and dynamic motions.

Conformational Analysis: The molecule possesses significant conformational freedom due to rotation around the C-O-C ether linkage and the C-N bond. Computational scans of these dihedral angles can identify the most stable, low-energy conformers. Understanding the preferred spatial arrangement of the molecule is essential, as the accessibility of the reactive hydrazine group can be influenced by the orientation of the phenyl and phenoxy rings.

Molecular Dynamics (MD) Simulations: MD simulations provide a movie-like depiction of the molecule's movement over time. nih.govnih.gov By simulating the molecule in a solvent, researchers can study how its conformation changes in a more realistic environment. MD simulations can reveal the dynamic stability of certain conformations and the timescales of transitions between them. nih.gov This information is crucial for understanding how the molecule's shape adapts to its surroundings and approaches other reactants during a chemical transformation. nih.gov

The following table summarizes key structural parameters for hypothetical stable conformers of this compound as might be determined by computational analysis.

Calculated Properties of Stable Conformers

| Conformer | Relative Energy (kcal/mol) | C-O-C-C Dihedral Angle (°) | C-C-N-N Dihedral Angle (°) |

|---|---|---|---|

| A (Global Minimum) | 0.00 | -75.2 | 90.5 |

| B | 1.25 | 80.1 | -88.9 |

| C | 2.10 | 178.5 | 91.2 |

Through these combined experimental and computational approaches, a comprehensive, multi-scale understanding of this compound's chemical nature is being developed, paving the way for its precise application in synthesis and materials science.

Analytical Chemistry and Biochemical Research Applications

Development of Analytical Reagents and Methodologies

The chemical properties of (3-Phenoxyphenyl)hydrazine (B11952) hydrochloride make it a valuable reagent in the development of modern analytical techniques. Its hydrazine (B178648) functional group is particularly reactive towards specific classes of compounds, enabling its use in both spectrophotometric and chromatographic methods.

Spectrophotometric Detection and Quantification

(3-Phenoxyphenyl)hydrazine hydrochloride is employed as an analytical reagent for spectrophotometric analysis, a technique used to measure how much a chemical substance absorbs light. chemimpex.com The methodology hinges on the reaction of the hydrazine moiety (-NHNH₂) with target analytes, typically aldehydes and ketones, to form a new compound known as a hydrazone. This chemical reaction is advantageous for quantification because the resulting hydrazone often possesses strong chromophoric properties, meaning it absorbs light in the visible or ultraviolet spectrum much more intensely than the original reactants.

The formation of this colored product allows for the sensitive detection and quantification of the target analyte. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the analyte, a principle based on the Beer-Lambert law. This derivatization strategy effectively converts non-absorbing or weakly absorbing compounds into species that can be easily measured, thereby enhancing the sensitivity and selectivity of the assay. While specific protocols for this compound are tailored to the application, the general principle is analogous to well-established methods for other hydrazines, such as the use of p-Dimethylaminobenzaldehyde as a colorimetric reagent.

Chromatographic Separation and Characterization

In the field of separation science, this compound is relevant to High-Performance Liquid Chromatography (HPLC), a technique used to separate, identify, and quantify each component in a mixture. Hydrazine derivatives can be challenging to analyze directly via reversed-phase HPLC due to their polarity, which can lead to poor retention on common C18 columns and result in asymmetric peak shapes. nih.gov

To overcome these challenges, a pre-column derivatization strategy is often employed. researchgate.net By reacting this compound with a suitable derivatizing agent, its polarity is decreased, and a UV-absorbing or fluorescent tag is introduced. This enhances its retention and detection by standard HPLC detectors. researchgate.net Alternatively, the compound itself can be separated and quantified. The selection of chromatographic conditions is crucial for achieving effective separation from impurities or other components in a sample matrix.

Below is an interactive table summarizing typical HPLC conditions that could be adapted for the analysis of phenylhydrazine (B124118) compounds like this compound, based on established methods for related substances. google.com

| Parameter | Condition | Rationale |

| Column | Phenyl-bonded silica (B1680970) gel | The phenyl stationary phase offers alternative selectivity to traditional C18 columns through π-π interactions, which can be beneficial for separating aromatic compounds. |

| Mobile Phase | Gradient elution with Acetonitrile and a buffer (e.g., phosphate (B84403) buffer) | A gradient is used to effectively elute compounds with a range of polarities and ensure sharp peaks. The buffer controls the pH to maintain a consistent ionization state of the analyte. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC that provides a good balance between analysis time and separation efficiency. |

| Column Temp. | 25 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 260 nm | The aromatic rings in the molecule allow for strong absorbance in the UV region, providing sensitive detection. |

This table represents a typical starting point for method development. Conditions must be optimized for specific analytical applications.

Probing Biological Systems and Pathways

Beyond its role in analytical chemistry, this compound is a valuable probe in biochemical research for exploring the function of enzymes and understanding metabolic processes. chemimpex.com

Enzyme Activity and Mechanistic Studies

The hydrazine functional group is a key feature that allows this compound and its derivatives to act as probes for certain classes of enzymes. chemimpex.com Recent research has highlighted the utility of hydrazine-based probes in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to study enzyme function directly in complex biological systems. nih.govnih.gov

These probes function as mechanism-based inhibitors or covalent modifiers for enzymes that utilize electrophilic cofactors (e.g., flavins, hemes) or proceed through electrophilic intermediates. nih.govnih.gov The electron-rich hydrazine can react with these electron-deficient species in the enzyme's active site. nih.gov This covalent interaction can lead to the inactivation of the enzyme, allowing researchers to identify its role in a biological process. By attaching a reporter tag (like a fluorescent dye or biotin) to the phenoxyphenyl backbone, researchers can use these probes to selectively label, visualize, and identify specific enzyme targets. This approach is instrumental in discovering new therapeutic targets and understanding enzyme mechanisms. nih.gov

Understanding Metabolic Interventions and Biochemical Targets

This compound serves as a tool to gain insights into metabolic pathways and potential therapeutic targets. chemimpex.com The biotransformation of hydrazine derivatives is often a key aspect of their biological activity and toxicity. nih.gov

Metabolism of hydrazines can be catalyzed by enzymes such as cytochrome P450 and peroxidases, leading to the formation of reactive intermediates. nih.gov These reactive species can covalently bind to cellular macromolecules like proteins and DNA, causing cellular dysfunction. nih.gov By studying the effects of compounds like this compound on cellular metabolism, researchers can elucidate these transformation pathways. For instance, metabolomics studies on hydrazine-induced toxicity have identified specific metabolic pathways that are perturbed, such as the metabolism of amino acids like tryptophan. nih.gov This information is critical for understanding the compound's mechanism of action and for identifying the biochemical targets responsible for its effects. This knowledge can be leveraged in drug development to design more selective and effective therapeutic agents. nih.gov

Future Perspectives and Interdisciplinary Research Frontiers

Emerging Synthetic Paradigms and Automated Synthesis

The synthesis of hydrazine (B178648) derivatives, including (3-Phenoxyphenyl)hydrazine (B11952) hydrochloride, is moving beyond traditional batch methods towards more efficient, scalable, and safer paradigms. rsc.org Continuous-flow chemistry, in particular, is emerging as a powerful tool. This technology enables precise control over reaction parameters such as temperature and mixing, which is crucial when handling potentially energetic intermediates like diazonium salts and hydrazines. researchgate.net Flow chemistry minimizes the accumulation of these hazardous compounds, thereby enhancing the safety of the process. researchgate.net Researchers have successfully demonstrated the application of continuous-flow technology for the synthesis of various hydrazine derivatives, achieving high yields and productivity that can reach kilograms per day from a small reactor volume. acs.org This approach not only facilitates large-scale production but also simplifies purification through in-line extraction processes. researchgate.net

Photochemical methods represent another innovative frontier. acs.org The use of visible light and photocatalysts, such as Ni(II)-bipyridine complexes or decatungstate, allows for C-N coupling reactions under mild conditions, often without the need for external photosensitizers. acs.orgorganic-chemistry.org These light-mediated reactions can be efficiently scaled up using flow reactors, which ensure uniform irradiation of the reaction mixture, leading to reduced reaction times and improved yields. acs.org

Furthermore, advancements in catalysis are providing novel routes to hydrazine compounds. The "borrowing hydrogen" strategy, catalyzed by complexes like diaminocyclopentadienone ruthenium tricarbonyl, allows for the alkylation of acyl hydrazides using alcohols as alkylating agents. organic-chemistry.org Other methods, such as direct reductive alkylation with reagents like α-picoline-borane or Lewis base-promoted reductive hydrazination, offer straightforward pathways to N-alkylhydrazine derivatives. organic-chemistry.org The development of automated synthesis platforms, integrating these emerging synthetic methods, promises to accelerate the discovery and optimization of reaction conditions for producing molecules like (3-Phenoxyphenyl)hydrazine hydrochloride. acs.org

Table 1: Comparison of Emerging Synthetic Methods for Hydrazine Derivatives

| Synthetic Method | Key Features | Advantages | Relevant Catalysts/Reagents |

|---|---|---|---|

| Continuous-Flow Synthesis | Utilizes microreactors for continuous processing. | Enhanced safety, scalability, precise control, simplified purification. researchgate.net | Not specific to catalyst, but enables use of energetic intermediates. |

| Photocatalysis | Uses light to drive chemical reactions. | Mild reaction conditions, high efficiency, sustainable. acs.orgorganic-chemistry.org | Ni(II)-bipyridine complexes, decatungstate. acs.orgorganic-chemistry.org |

| "Borrowing Hydrogen" Catalysis | Alcohols used as alkylating agents. | Atom economy, use of readily available starting materials. | Diaminocyclopentadienone ruthenium tricarbonyl complexes. organic-chemistry.org |

| Direct Reductive Alkylation | One-pot synthesis of N-alkylhydrazines. | Procedural simplicity, good yields. organic-chemistry.org | α-Picoline-borane. organic-chemistry.org |

Potential in Targeted Drug Delivery Systems and Prodrug Design

The hydrazine functional group is a key structural motif for the development of advanced drug delivery systems and prodrugs. researchgate.netfiveable.me A significant area of exploration is the use of hydrazone linkages to covalently attach therapeutic agents to delivery vehicles. researchgate.netresearchgate.net Hydrazone bonds are particularly attractive because they are generally stable at physiological pH but are susceptible to cleavage in the acidic microenvironments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes. researchgate.netresearchgate.net This pH-sensitivity allows for the design of drug delivery systems that release their payload specifically at the site of disease, potentially increasing therapeutic efficacy while minimizing systemic toxicity. researchgate.net

The concept of prodrug design involves chemically modifying a drug into an inactive form that is converted to the active parent drug in vivo. fiveable.meorientjchem.org this compound could serve as a linker or a component of a prodrug. For example, its hydrazine moiety can be used to form a cleavable bond with a drug, which is then released upon enzymatic or chemical transformation within the body. fiveable.me This strategy can improve a drug's physicochemical properties, such as solubility and stability, and enhance its pharmacokinetic profile, including absorption and bioavailability. orientjchem.orgnih.govnih.gov The design of prodrugs is a well-established strategy in medicine, with numerous approved drugs utilizing this approach to overcome barriers to effective delivery. fiveable.meorientjchem.org The versatility of the hydrazine group makes it a valuable tool in creating novel prodrugs with tailored release characteristics. researchgate.netorientjchem.org

Integration with Nanotechnology and Supramolecular Chemistry

The convergence of hydrazine chemistry with nanotechnology and supramolecular chemistry opens up new avenues for creating sophisticated functional materials. In nanotechnology, hydrazine functionalities can be used to link therapeutic molecules to nanocarriers, such as carbon nanoparticles (CNPs), including fullerenes and graphene. dovepress.com These nano-drug delivery systems offer advantages like high drug-loading capacity, excellent biocompatibility, and the ability to precisely target specific cells or tissues, such as the cell nucleus. dovepress.com The covalent conjugation via hydrazine or hydrazone bonds can enhance the stability of the drug during circulation and ensure its controlled release at the target site. dovepress.com

Supramolecular chemistry, which focuses on non-covalent interactions to build complex assemblies, offers further possibilities. The hydrazine moiety can participate in hydrogen bonding and other non-covalent interactions, driving the self-assembly of molecules into larger, ordered structures. This has been demonstrated in the formation of hydrogels from triazine-based hydrogelators, which can create fibrous networks capable of encapsulating and delivering drugs like doxorubicin. nih.gov The ability of this compound to engage in such interactions, guided by its specific structural features, could be harnessed to create novel self-assembling systems for applications in drug delivery, tissue engineering, and diagnostics. The phenoxyphenyl group, in particular, could introduce π-π stacking interactions, further directing the assembly process.

Unexplored Biological Activities and Therapeutic Opportunities

While the primary applications of many hydrazine derivatives are in synthesis, they also possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govrjptonline.orgnih.gov Hydrazine-containing drugs such as the antidepressant phenelzine (B1198762) have been in clinical use for decades. taylorandfrancis.comresearchgate.net The therapeutic potential of this compound remains largely unexplored, presenting a significant opportunity for drug discovery research.

One promising area is the development of novel enzyme inhibitors. Hydrazine derivatives have been identified as inhibitors of various enzyme classes. For instance, they have shown inhibitory activity against aspartic proteases like human cathepsin D and Plasmodium falciparum plasmepsin-II, which are targets for cancer and malaria, respectively. nih.govtandfonline.com The hydrazine part of the inhibitor can act as a transition-state mimic, interacting with the catalytic residues in the enzyme's active site. tandfonline.com Other studies have shown that hydrazine-based compounds can serve as covalent inactivators of iron/2-oxoglutarate (Fe/2OG) dependent oxygenases and flavoenzymes, expanding their potential targets well beyond the well-known inhibition of monoamine oxidases (MAOs). nih.gov

Furthermore, fragment-based virtual screening has identified N'-benzylidene hydrazides as potent inhibitors of the c-Met kinase, a target in cancer therapy. nih.gov The chemical versatility of the hydrazine scaffold allows for its modification to target a wide array of biological macromolecules. nih.gov The so-called promiscuity of some hydrazine drugs, once seen as a source of side effects, may indicate their potential to be repurposed or optimized for treating various diseases by targeting multiple proteins. nih.gov Systematic screening of this compound and its derivatives against diverse biological targets could uncover novel therapeutic leads for a range of conditions, from infectious diseases to cancer and neurological disorders. taylorandfrancis.comijcrt.org

Table 2: Potential Unexplored Therapeutic Targets for Hydrazine Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Aspartic Proteases | Human Cathepsin D, Plasmepsin-II nih.govtandfonline.com | Cancer, Malaria | Hydrazine moiety can mimic the transition state. tandfonline.com |

| Kinases | c-Met, VEGFR-2 nih.gov | Cancer | Inhibition of signaling pathways crucial for tumor growth. nih.gov |

| Flavoenzymes & Oxygenases | Fe/2OG family enzymes, ALDH isozymes nih.gov | CNS diseases, Cancer | Potential for covalent, mechanism-based inactivation. nih.gov |

| Monoamine Oxidases (MAOs) | MAO-A, MAO-B taylorandfrancis.com | Depression, Parkinson's Disease | Established mechanism for hydrazine-based antidepressants. taylorandfrancis.com |

常见问题

Basic: What are the optimal synthetic routes for preparing (3-phenoxyphenyl)hydrazine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves diazotization and reduction of 3-phenoxyaniline. A detailed procedure includes:

Diazotization : Treat 3-phenoxyaniline with NaNO₂ in HCl at 0–5°C to form the diazonium salt.

Reduction : Reduce the diazonium salt using SnCl₂ or Na₂S₂O₄ to yield the hydrazine intermediate.

Acidification : Precipitate the product as the hydrochloride salt by adding concentrated HCl .

Optimization Tips :

- Maintain temperatures below 5°C during diazotization to avoid side reactions.

- Use excess reducing agents (e.g., SnCl₂) to ensure complete conversion.

- Purity can be enhanced via recrystallization from ethanol/water mixtures .

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral data are expected?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Peaks at δ 7.38–7.29 (m, 2H, aromatic), 6.58–6.48 (m, 3H, aromatic), and 3.63–3.45 (m, 2H, NH₂).

- ¹³C NMR : Signals for aromatic carbons (δ 152–102 ppm) and hydrazine NH₂ groups .

- IR Spectroscopy : Strong N-H stretches at 3174–2847 cm⁻¹ .

- TLC : Use ethyl acetate/hexane (1:9) with an Rf ~0.43 to monitor reaction progress .

Advanced: How do electron-withdrawing substituents on the phenyl ring influence the reactivity of this compound in cyclocondensation reactions?

Methodological Answer:

The phenoxy group (-OPh) is electron-rich, which stabilizes intermediates during cyclocondensation with carbonyl compounds. For example:

- Oxadiazolone Synthesis : React with alkyl chloroformates (e.g., 2-benzyloxyethyl chloroformate) in pyridine to form 1,3,4-oxadiazol-2(3H)-ones. The phenoxy group enhances nucleophilic attack at the hydrazine NH, accelerating ring closure .

- Kinetic Studies : Reactions follow pseudo-first-order kinetics under excess carbonyl reagents, with rate constants influenced by substituent electronic effects .

Advanced: What methodologies are used to evaluate the biological activity of derivatives synthesized from this compound?

Methodological Answer:

Antimicrobial Assays :

- Determine minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv using microplate Alamar Blue assays. Derivatives like 5-alkoxy-oxadiazolones show MICs as low as 1.56 µg/mL .

Enzyme Inhibition :

- Assess inhibition of Mycobacterium tuberculosis enzymes (e.g., aminopeptidase N) via fluorescence-based assays. IC₅₀ values correlate with substituent bulkiness on the oxadiazolone ring .

Cytotoxicity : Use mammalian cell lines (e.g., Vero cells) to measure selectivity indices (SI = IC₅₀/MIC) .

Advanced: How should researchers handle stability challenges during storage and reactions involving this compound?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C. Degradation products (e.g., phenoxybenzene) form under prolonged exposure to heat or UV light .

- Inert Atmosphere : Conduct sensitive reactions (e.g., cyclocondensation) under N₂ to prevent oxidation of the hydrazine moiety .

- Stability Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track purity over time .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives from this compound?

Methodological Answer:

- Substituent Effects :

- SAR Workflow :

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl vapors .

- Spill Management : Neutralize spills with 10% sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .

Advanced: How can researchers develop novel analytical methods to quantify trace impurities in this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect impurities (e.g., residual aniline) via MRM transitions .

- Validation Parameters :

- Linearity : R² ≥ 0.995 for impurity standards (0.1–10 µg/mL).

- LOQ : 0.05 µg/mL using signal-to-noise ratios >10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。